![molecular formula C8H5ClN4O2 B2831546 2-chloro-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid CAS No. 309720-72-7](/img/structure/B2831546.png)
2-chloro-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid
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Overview
Description
“2-chloro-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid” is an organic compound . It is one of numerous organic compounds that are part of American Elements’s comprehensive catalog of life science products .
Synthesis Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular formula of “2-chloro-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid” is C8H5ClN4O2 . The molecular weight is 224.61 .Chemical Reactions Analysis
A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis .Physical And Chemical Properties Analysis
The compound appears as a powder . It has a molecular weight of 224.61 . The storage temperature is at room temperature .Scientific Research Applications
- Molecular Docking : Molecular docking is an invaluable tool in molecular biology, computational structural biology, computer-aided drug design, and pharmacogenomics . Researchers use it to predict how this compound interacts with specific protein targets, aiding in the discovery of novel drugs.
- Cell Viability Studies : Scientists have evaluated the impact of 2-chloro-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid on cell viability. Comparing its effects with established anticancer drugs like doxorubicin provides insights into its potential as an antiproliferative agent .
- Click Chemistry : The tetrazole moiety in this compound makes it suitable for click chemistry reactions. Researchers can use it to label biomolecules, synthesize bioconjugates, and study biological processes .
- Building Block : 2-chloro-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid serves as a versatile building block in organic synthesis. Researchers use it to construct more complex molecules, such as pharmaceutical intermediates .
Medicinal Chemistry and Drug Design
Anticancer Research
Chemical Biology and Bioconjugation
Organic Synthesis and Intermediates
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-4-(tetrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O2/c9-7-3-5(13-4-10-11-12-13)1-2-6(7)8(14)15/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYPBOXVGUOKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NN=N2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
309720-72-7 |
Source
|
Record name | 2-chloro-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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